molecular formula C21H24N2O2 B268357 N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

货号 B268357
分子量: 336.4 g/mol
InChI 键: SXILZDSVIOQZOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide, also known as AZD9291, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed by AstraZeneca and is used to treat non-small cell lung cancer (NSCLC) patients who have developed a specific mutation in their EGFR gene, known as T790M.

作用机制

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide irreversibly binds to the mutated form of EGFR, inhibiting its activity and preventing cancer cell growth and proliferation. Unlike other TKIs, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide is selective for the mutated form of EGFR and does not affect the normal, healthy cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been shown to inhibit tumor growth and induce tumor regression in preclinical models of NSCLC. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide in lab experiments is its specificity for the mutated form of EGFR, which allows for more accurate and targeted studies. However, one limitation is that N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide is only effective in treating NSCLC patients with the T790M mutation, limiting its applicability in other cancer types.

未来方向

There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide. One area of interest is exploring its efficacy in combination with other treatment modalities, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the potential for N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide to treat other types of cancer that harbor the T790M mutation. Finally, research could focus on developing new and more effective TKIs for the treatment of NSCLC and other cancers.

合成方法

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanecarboxylic acid to form 4-(1-azepanylcarbonyl)aniline. This compound is then reacted with 2-chloro-4-methylbenzoic acid to produce N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzoic acid, which is then converted into N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide through a series of reactions.

科学研究应用

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide demonstrated a response rate of 51% in patients with T790M-positive NSCLC. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has shown to have a favorable safety profile, with fewer side effects compared to other TKIs.

属性

产品名称

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

分子式

C21H24N2O2

分子量

336.4 g/mol

IUPAC 名称

N-[4-(azepane-1-carbonyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H24N2O2/c1-16-8-4-5-9-19(16)20(24)22-18-12-10-17(11-13-18)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24)

InChI 键

SXILZDSVIOQZOK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

规范 SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。